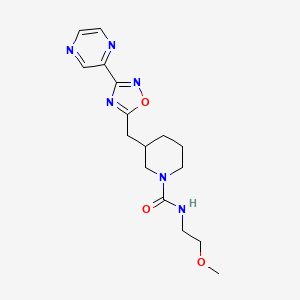
2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole” is a complex organic compound. It contains an amino group (-NH2), a fluorosulfonyloxyphenyl group, and a thiadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, a five-membered ring containing two nitrogen atoms and one sulfur atom, would be a key feature of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amino group, for example, is a common site of reactivity in many chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its reactivity and stability .Aplicaciones Científicas De Investigación
Pharmacological Potential of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles, including derivatives like 2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole, have been extensively studied for their diverse pharmacological potentials. These compounds are recognized for their broad spectrum of biological activities. The structural flexibility of 1,3,4-thiadiazoles allows for significant chemical modifications, enhancing their interaction with various enzymes and receptors. This interaction promotes a range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The incorporation of different heterocycles with the 1,3,4-thiadiazole or 1,3,4-oxadiazole core often results in a synergistic effect, highlighting their importance as heterocyclic fragments in drug development (Lelyukh, 2019).
Biological Significance of Benzothiazoles and Thiourea Derivatives
The combination of thiourea and benzothiazole derivatives, similar in structural complexity to this compound, exhibits a broad range of biological activities. These compounds have shown significant importance in medicinal chemistry, particularly in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides. The therapeutic potential of these compounds is attributed to their favorable physicochemical and biological properties, which include mechanisms across a variety of pharmacological activities (Rosales-Hernández et al., 2022).
Implications for Cancer Research
Clinical PET research in gliomas has explored the use of amino acid tracers, including derivatives similar to this compound. These tracers target biopsies, assist in therapy planning and monitoring, and serve as outcome markers in clinical trials. The study of such compounds contributes to the delineation of tumor volume for irradiation and supports the development of targeted therapies in oncology (Herholz, 2017).
Synthesis and Significance in Drug Development
The synthesis and pharmacological evaluation of 2-(thio)ureabenzothiazoles, bearing structural similarities to this compound, reveal their potential as novel antioxidant and anti-inflammatory agents. Such studies underscore the importance of these derivatives in the development of new therapeutic agents, highlighting the versatility and pharmacological relevance of thiadiazole-based compounds (Raut et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O3S2/c9-17(13,14)15-6-3-1-2-5(4-6)7-11-12-8(10)16-7/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIPGGKHBHIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2653873.png)


![Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2653878.png)


![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)

![N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2653886.png)




![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2653894.png)